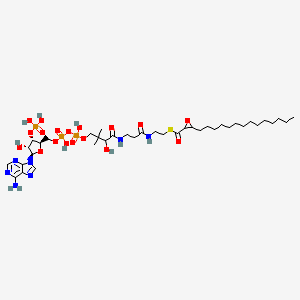![molecular formula C5H8N2O4 B1218601 2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid CAS No. 2644-50-0](/img/structure/B1218601.png)
2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are known for their broad spectrum of biological activities and are used in the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid can be achieved through several methods. One common approach involves the cyclization of α,β-acetylenic oximes using AuCl3 as a catalyst under moderate reaction conditions . Another method includes the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization . These methods provide good yields and are compatible with a wide range of functional groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and carboxylic groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles and electrophiles under mild to moderate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of specific metabolic enzymes, thereby affecting the metabolic pathways involved in disease progression .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-3-methyl-isoxazole-4-carboxylic acid: This compound is similar in structure but has a methyl group instead of a carboxymethyl group.
3-Amino-5-methylisoxazole: Another similar compound with a methyl group and an amino group at different positions.
Uniqueness
2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid is unique due to its bifunctional nature, which allows it to participate in a wide range of chemical reactions. Its combination of amino and carboxylic groups provides versatility in synthetic applications and potential therapeutic uses .
Propiedades
Número CAS |
2644-50-0 |
|---|---|
Fórmula molecular |
C5H8N2O4 |
Peso molecular |
160.13 g/mol |
Nombre IUPAC |
2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C5H8N2O4/c6-4-2(1-3(8)9)11-7-5(4)10/h2,4H,1,6H2,(H,7,10)(H,8,9)/t2-,4+/m0/s1 |
Clave InChI |
JFHNXMMEPVYAIC-ZAFYKAAXSA-N |
SMILES |
C(C1C(C(=O)NO1)N)C(=O)O |
SMILES isomérico |
C([C@H]1[C@H](C(=O)NO1)N)C(=O)O |
SMILES canónico |
C(C1C(C(=O)NO1)N)C(=O)O |
Key on ui other cas no. |
2644-50-0 |
Sinónimos |
4-amino-5-carboxymethylisoxazolid-3-one threo-alpha-cycloglutamic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Bis[3-(diethylamino)propyl] fluoranthene-3,8-dicarboxylate](/img/structure/B1218532.png)
![(2S,5R)-6-(methoxymethylidene)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1218533.png)




